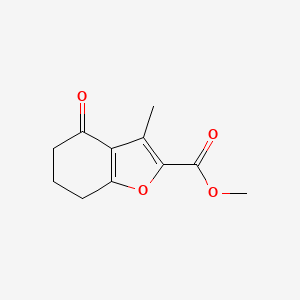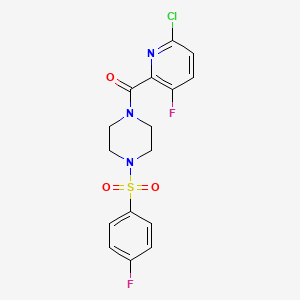
1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-fluorobenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-fluorobenzenesulfonyl)piperazine, also known as CFPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CFPP is a piperazine-based compound that exhibits potent inhibitory activity against certain enzymes and has been studied extensively for its potential use in the treatment of various diseases.
Mechanism of Action
1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-fluorobenzenesulfonyl)piperazine exerts its therapeutic effects by inhibiting the activity of certain enzymes, such as PDE5 and HDAC. PDE5 is involved in the regulation of smooth muscle tone, and its inhibition leads to vasodilation, which is beneficial in the treatment of erectile dysfunction and pulmonary hypertension. HDAC is involved in the regulation of gene expression, and its inhibition leads to the activation of tumor suppressor genes and the suppression of oncogenes, which is beneficial in the treatment of cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent inhibitory activity against PDE5 and HDAC, which leads to vasodilation and the activation of tumor suppressor genes, respectively. This compound has also been shown to exhibit anti-inflammatory and antiviral effects, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-fluorobenzenesulfonyl)piperazine has several advantages for use in lab experiments, including its potent inhibitory activity against certain enzymes and its potential therapeutic applications. However, this compound also has limitations, including its relatively complex synthesis method and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-fluorobenzenesulfonyl)piperazine, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacological properties. Studies are also needed to further elucidate the mechanism of action of this compound and to investigate its potential use in combination with other therapeutic agents.
Synthesis Methods
The synthesis of 1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-fluorobenzenesulfonyl)piperazine involves several steps, including the reaction of 6-chloro-3-fluoropyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then coupled with 4-fluorobenzenesulfonyl piperazine in the presence of a base to yield the final product, this compound.
Scientific Research Applications
1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-fluorobenzenesulfonyl)piperazine has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and viral infections. Studies have shown that this compound exhibits potent inhibitory activity against certain enzymes, such as phosphodiesterase 5 (PDE5) and histone deacetylase (HDAC), which are known to be involved in the progression of various diseases.
properties
IUPAC Name |
(6-chloro-3-fluoropyridin-2-yl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2N3O3S/c17-14-6-5-13(19)15(20-14)16(23)21-7-9-22(10-8-21)26(24,25)12-3-1-11(18)2-4-12/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCJFSHVBGYADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=CC(=N2)Cl)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2449207.png)
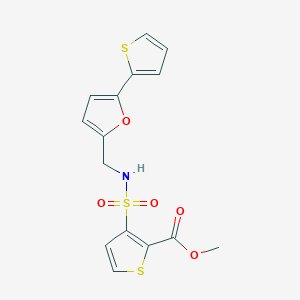
![3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2449211.png)
![N-(3-ethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2449213.png)
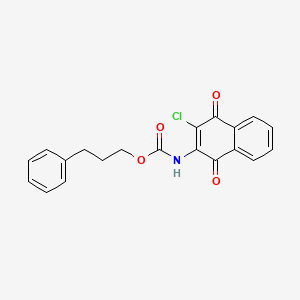

![5-(Thiophen-2-yl)-4-(4-(o-tolyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2449220.png)
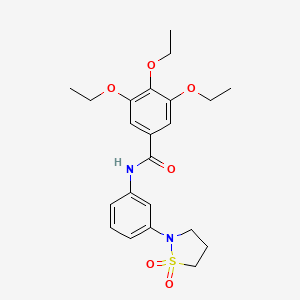

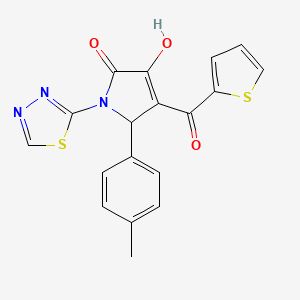

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2449226.png)
